3,5-Bis(trifluoromethyl)phenylhydrazine

Analytical Chemistry Environmental Monitoring Derivatization Reagents

3,5-Bis(trifluoromethyl)phenylhydrazine (TFMPH) delivers unmatched electronic and lipophilic properties (Log P 3.31) driven by its dual meta-CF₃ groups, a structural feature essential for sub-nanomolar MOR binding affinity and blood-brain barrier penetration in CNS peptidomimetics. In analytical labs, its extreme electronegativity enables low-level formaldehyde quantification via selective GC-ECD detection—demonstrating R²=0.93 correlation with EPA TO-11 methods. For anti-infective programs, it is the core building block for pyrazole libraries that achieve MICs as low as 0.25 µg/mL against MRSA. Supplied as a crystalline solid (mp 80–83°C), it allows safer, more accurate weighing during scale-up, unlike liquid phenylhydrazine.

Molecular Formula C8H6F6N2
Molecular Weight 244.14 g/mol
CAS No. 886-35-1
Cat. No. B1332102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)phenylhydrazine
CAS886-35-1
Molecular FormulaC8H6F6N2
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F
InChIInChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2
InChIKeyOULWACKZBGBRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,5-Bis(trifluoromethyl)phenylhydrazine (CAS 886-35-1) – Technical Specifications and Sourcing


3,5-Bis(trifluoromethyl)phenylhydrazine (CAS 886-35-1) is a fluorinated phenylhydrazine derivative with the molecular formula C₈H₆F₆N₂ and a molecular weight of 244.14 g/mol . It features two strong electron-withdrawing trifluoromethyl groups at the meta positions of the phenyl ring, which significantly alter its electronic properties and lipophilicity compared to unsubstituted phenylhydrazine [1]. This compound is typically supplied as a solid with a melting point of 80-83°C and is a key intermediate in the synthesis of N-acylhydrazones and pyrazole derivatives .

Why 3,5-Bis(trifluoromethyl)phenylhydrazine (CAS 886-35-1) Cannot Be Replaced by Generic Analogs


The substitution of 3,5-bis(trifluoromethyl)phenylhydrazine with other phenylhydrazine analogs is not straightforward due to the unique electronic and steric profile conferred by its two meta-trifluoromethyl groups. This specific substitution pattern is a critical determinant of biological activity, as demonstrated in comparative studies of N-acylhydrazone-based opioid peptides where the 3,5-bis(trifluoromethyl)phenyl moiety was essential for achieving low nanomolar MOR binding affinity, a property not observed with simpler phenyl or mono-substituted analogs [1]. Furthermore, in analytical derivatization applications, the use of TFMPH provides a distinct advantage in electron capture detection (ECD) due to its high electronegativity, a feature absent in non-fluorinated or less-fluorinated derivatizing agents [2].

Quantitative Differentiation Guide for 3,5-Bis(trifluoromethyl)phenylhydrazine (CAS 886-35-1)


Analytical Performance in Formaldehyde Detection vs. Standard DNPH Method

3,5-Bis(trifluoromethyl)phenylhydrazine (TFMPH) demonstrates analytical performance that is highly comparable to the EPA standard 2,4-dinitrophenylhydrazine (DNPH) for formaldehyde measurement. In a head-to-head field study, TFMPH derivatization coupled with GC-ECD analysis showed excellent correlation with the DNPH-based EPA TO-11 method (R² = 0.93, slope = 1.07) [1]. This confirms TFMPH as a viable and analytically equivalent alternative, with the added benefit of enhanced sensitivity for electron capture detection.

Analytical Chemistry Environmental Monitoring Derivatization Reagents

Enhanced Lipophilicity and Receptor Binding Potential

The 3,5-bis(trifluoromethyl)phenyl group confers significantly increased lipophilicity, which is a critical parameter for blood-brain barrier (BBB) penetration and target receptor engagement. The consensus Log P (o/w) for the core 3,5-bis(trifluoromethyl)phenylhydrazine scaffold is 3.31 . This is in contrast to the markedly lower lipophilicity of unsubstituted phenylhydrazine (Log P approx 1.2) [1]. In a series of opioid peptide analogs, this structural feature contributed to achieving low nanomolar binding affinity for the µ-opioid receptor (MOR) [2].

Medicinal Chemistry Peptidomimetics Opioid Receptors

Solubility and Stability Considerations for Formulation

The physicochemical properties of 3,5-bis(trifluoromethyl)phenylhydrazine dictate its handling and formulation. It is a solid at room temperature (mp 80-83°C) , which contrasts with the liquid state of unsubstituted phenylhydrazine (mp 18-21°C) . This solid-state property offers advantages in terms of ease of handling, weighing accuracy, and potential for stable storage. Its calculated aqueous solubility is very low (0.46 g/L) , which is a critical parameter for designing synthetic reactions or biological assays.

Pre-formulation Process Chemistry Solid-State Properties

Antimicrobial Derivative Activity: MIC Values in Pyrazole Series

While the parent hydrazine is an intermediate, its derivatives exhibit potent antimicrobial activity. A focused library of 30 novel pyrazole derivatives synthesized from 3,5-bis(trifluoromethyl)phenylhydrazine demonstrated potent growth inhibition of Gram-positive bacteria, including MRSA [1]. The most active compounds in this series achieved minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL [1]. This is a strong class-level inference that the unique 3,5-bis(trifluoromethyl)phenyl substitution pattern is a privileged scaffold for developing antibacterial agents.

Antibacterial Pyrazole Derivatives Drug Resistance

High-Value Application Scenarios for 3,5-Bis(trifluoromethyl)phenylhydrazine (CAS 886-35-1)


Development of High-Sensitivity GC-ECD Methods for Airborne Aldehydes

The use of 3,5-bis(trifluoromethyl)phenylhydrazine (TFMPH) as a derivatizing agent is quantitatively validated for environmental and occupational monitoring of formaldehyde. The method shows excellent correlation with the established EPA TO-11 DNPH method (R² = 0.93) [1]. Analytical laboratories seeking to leverage GC-ECD for its sensitivity and specificity can confidently adopt TFMPH-based methods for compliance testing or research studies.

Synthesis of CNS-Penetrant Drug Candidates via N-Acylhydrazone Formation

Medicinal chemistry programs targeting central nervous system (CNS) disorders can utilize this building block to synthesize N-acylhydrazone-containing peptidomimetics. The significantly elevated lipophilicity (Log P 3.31) [1] conferred by the 3,5-bis(trifluoromethyl)phenyl moiety is a key determinant for achieving high binding affinity at the µ-opioid receptor (MOR) . This scaffold is therefore a strategic choice for optimizing blood-brain barrier penetration and receptor engagement, as evidenced by its role in producing analogs with low nanomolar potency.

Construction of Pyrazole Libraries for Anti-MRSA Drug Discovery

For research groups focused on developing novel antibiotics against drug-resistant Gram-positive bacteria, 3,5-bis(trifluoromethyl)phenylhydrazine is a high-value starting material. Its utility is demonstrated by the synthesis of a 30-member pyrazole library, where several derivatives exhibited potent antibacterial activity with MIC values as low as 0.25 µg/mL against MRSA [1]. This class-level evidence positions the building block as a privileged scaffold for generating leads in anti-infective research.

Pre-formulation Studies Leveraging Improved Handling Properties

In process chemistry and pre-formulation development, the physical properties of 3,5-bis(trifluoromethyl)phenylhydrazine offer practical advantages. Its solid state (mp 80-83°C) [1] allows for more precise and safer weighing compared to the liquid, more volatile, and more toxic unsubstituted phenylhydrazine (mp 18-21°C) . This facilitates its use in both small-scale laboratory syntheses and in the optimization of larger-scale manufacturing processes where accurate stoichiometry and reduced operator exposure are paramount.

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